molecular formula C18H16N2O5S2 B2780911 methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate CAS No. 892855-84-4

methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2780911
CAS No.: 892855-84-4
M. Wt: 404.46
InChI Key: IMMWRWXVPJIGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a 1,3-benzothiazole core substituted at position 2 with a propanamido group bearing a benzenesulfonyl moiety and at position 6 with a methyl carboxylate ester. The benzothiazole scaffold is renowned for its pharmacological relevance, particularly in anticancer, antimicrobial, and anti-inflammatory agents. The methyl ester at position 6 contributes to solubility and metabolic stability, critical for drug-like properties .

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-25-17(22)12-7-8-14-15(11-12)26-18(19-14)20-16(21)9-10-27(23,24)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMWRWXVPJIGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with methyl 3-(benzenesulfonyl)propanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Family

a. Ethyl 2-[4-[Bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS 850909-42-1)

  • Core Structure : 1,3-Benzothiazole with an ethyl carboxylate at position 5.
  • Substituents: Position 2: Imino-linked 4-[bis(prop-2-enyl)sulfamoyl]benzoyl group. Position 3: Methyl group.
  • Key Differences: The imino linkage and sulfamoyl group contrast with the propanamido-benzenesulfonyl group in the target compound. The ethyl ester (vs. methyl) may alter metabolic stability and solubility.

b. Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate

  • Core Structure : 1,3-Benzoxazole (oxygen instead of sulfur in the heterocycle).
  • Substituents :
    • Position 2: Butyl group.
    • Position 6: Ethyl carboxylate.
  • Key Differences: The benzoxazole core has reduced electron density compared to benzothiazole, affecting reactivity and binding affinity.
  • Applications : Benzoxazole derivatives are widely used in agrochemicals and antivirals, suggesting divergent applications compared to benzothiazoles .
Functional Group Analogues

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Core Structure : Benzamide with an N,O-bidentate directing group.
  • Substituents :
    • Hydroxy and dimethyl groups on the ethylamine side chain.
  • Key Differences: The absence of a benzothiazole core limits its utility in sulfur-dependent biological interactions.
  • Applications : Primarily used in synthetic chemistry for directing metal complexes, unlike the pharmacologically oriented benzothiazoles .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound Ethyl 850909-42-1 Ethyl 2-butyl-benzoxazole
Core Heteroatom Sulfur (benzothiazole) Sulfur (benzothiazole) Oxygen (benzoxazole)
Position 2 Substituent Propanamido-benzenesulfonyl Imino-sulfamoyl-benzoyl Butyl
Position 6 Substituent Methyl carboxylate Ethyl carboxylate Ethyl carboxylate
Electron Effects Strong electron-withdrawing (sulfonyl) Moderate (sulfamoyl) Neutral (alkyl)
Solubility (Predicted) Moderate (polar sulfonyl + ester) Low (bulky sulfamoyl) High (alkyl enhances lipophilicity)
Therapeutic Potential Anticancer, anti-inflammatory (benzothiazole-based) Enzyme inhibition (sulfamoyl) Agrochemicals (benzoxazole-based)

Biological Activity

Methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 317.36 g/mol
  • CAS Number : Not specified in the literature.

The structure features a benzothiazole core, which is known for its diverse biological activities, combined with a benzenesulfonyl group that may enhance its pharmacological profile.

Anticonvulsant Activity

A series of related compounds, including those derived from benzothiazole structures, have been evaluated for their anticonvulsant properties. For instance, a study demonstrated that several 1,3-benzothiazol-2-yl benzamides showed significant anticonvulsant activity in animal models. These compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating their potential as therapeutic agents for epilepsy .

Antimicrobial Activity

The benzothiazole derivatives have also been investigated for antimicrobial properties. Research indicates that modifications to the benzothiazole structure can enhance antibacterial and antifungal activities. For example, compounds with electron-withdrawing groups like nitro (NO₂) showed improved efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial potential.

Table 1: Summary of Biological Activities

Activity TypeModel/Test UsedResult Summary
AnticonvulsantMES and scPTZSignificant reduction in seizure activity
AntimicrobialIn vitro tests against bacteriaPotent against S. aureus, E. coli
CytotoxicityCell viability assaysLow cytotoxicity observed in normal cells

Case Study 1: Anticonvulsant Evaluation

In a study evaluating the anticonvulsant effects of various benzothiazole derivatives, this compound was included among the tested compounds. The results indicated that it significantly reduced seizure duration and frequency compared to control groups. The study highlighted the compound's mechanism involving modulation of GABAergic neurotransmission .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its bioactivity. Structural modifications have been shown to impact both potency and selectivity towards specific biological targets. The presence of the benzenesulfonyl moiety appears to contribute positively to the compound's overall pharmacological profile.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate?

Answer:
The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Amide bond formation : Reacting 1,3-benzothiazole-6-carboxylic acid derivatives with 3-(benzenesulfonyl)propanamide precursors under carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
  • Esterification : Methylation of the carboxyl group using methanol/HCl or dimethyl sulfate under reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters : Maintain inert atmosphere (N₂/Ar) during coupling reactions to prevent hydrolysis. Monitor pH (6.5–7.5) for optimal amide bond stability .

Advanced: How can reaction yields be optimized while minimizing side-product formation?

Answer:

  • Temperature control : Lower reaction temperatures (0–5°C) reduce sulfonamide decomposition; gradual warming to 25°C improves coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require strict anhydrous conditions to avoid ester hydrolysis .
  • Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to accelerate esterification and reduce reaction time .
  • Real-time monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediate formation and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and sulfonamide NH (δ ~10.2 ppm, broad) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <3 ppm error. Fragmentation patterns validate the benzenesulfonyl and benzothiazole moieties .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .

Advanced: How do structural modifications influence bioactivity in benzothiazole derivatives?

Answer:

  • Sulfonamide substitution : Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance enzyme inhibition (e.g., HIV-1 protease) but reduce solubility .
  • Benzothiazole C6 position : Methyl ester groups improve cell permeability, while free carboxylic acids increase target binding affinity but limit bioavailability .
  • SAR studies : Compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity) to correlate substituent effects with activity .

Basic: What preliminary assays assess the compound's biological potential?

Answer:

  • In vitro enzyme inhibition : Screen against kinases/proteases (e.g., HIV-1 protease) at 10 µM concentration. Use fluorogenic substrates for high-throughput readouts .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Include positive controls (e.g., doxorubicin) .
  • Solubility screening : Measure logP via shake-flask method (octanol/water) to predict bioavailability .

Advanced: How can solubility challenges in biological assays be addressed?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% final concentration) to maintain compound stability in cell culture media .
  • Prodrug strategies : Synthesize phosphate esters at the C6 position for enhanced aqueous solubility, which hydrolyze in vivo to active forms .
  • Nanoformulation : Encapsulate in liposomes (70–100 nm size) using thin-film hydration to improve cellular uptake .

Basic: What methods ensure purity and stability post-synthesis?

Answer:

  • HPLC-DAD : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (0.1% TFA). Purity ≥98% is required for biological testing .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Degradation products often arise from ester hydrolysis or sulfonamide oxidation .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .
  • Dose-response validation : Repeat studies across multiple cell lines (primary vs. immortalized) to confirm IC₅₀ consistency .
  • Meta-analysis : Use computational tools (e.g., RevMan) to aggregate data and identify confounding variables (e.g., assay endpoints, serum concentration) .

Basic: What computational approaches predict target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1HIV for HIV-1 protease). Validate poses with MM-GBSA binding energy calculations .
  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the benzothiazole core .

Advanced: What crystallographic challenges arise in structural analysis?

Answer:

  • Crystal growth : Optimize solvent mixtures (e.g., DMSO/ethyl acetate) via vapor diffusion. Slow cooling (0.1°C/min) reduces twinning .
  • Data collection : Resolve weak diffraction (≥2.0 Å) using synchrotron radiation. Anisotropic refinement corrects for disorder in sulfonamide groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.